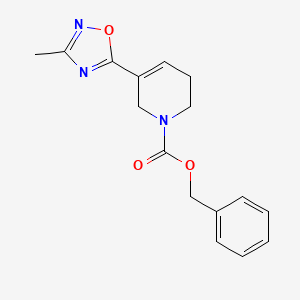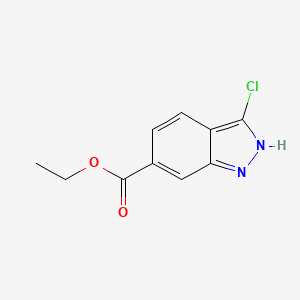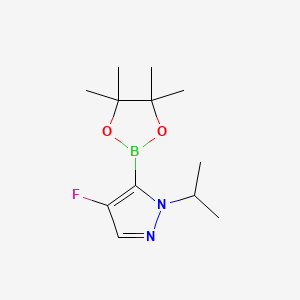
Methyl 2-(3-bromophenyl)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-bromophenyl)thiazole-4-carboxylate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromophenyl)thiazole-4-carboxylate typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then esterified using methyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, enhancing the yield and purity of the compound.
化学反应分析
Types of Reactions: Methyl 2-(3-bromophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) in solvents like toluene or dimethylformamide (DMF).
Major Products:
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized thiazole compounds.
Coupling Products: Biaryl thiazole derivatives.
科学研究应用
Methyl 2-(3-bromophenyl)thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of Methyl 2-(3-bromophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The bromophenyl group enhances its binding affinity and specificity towards these targets.
Similar Compounds:
- Methyl 2-(4-chlorophenyl)thiazole-4-carboxylate
- Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
- Methyl 2-(3-methylphenyl)thiazole-4-carboxylate
Comparison: this compound is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution and coupling reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom enhances its biological activity, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C11H8BrNO2S |
|---|---|
分子量 |
298.16 g/mol |
IUPAC 名称 |
methyl 2-(3-bromophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 |
InChI 键 |
NJELTUQATPKHOO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)

![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)
![4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)
![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
![4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)



![(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)
![Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-](/img/structure/B13662711.png)
